(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide
Overview
Description
RY764 is a synthetic organic compound known for its potent and selective agonistic activity on melanocortin subtype-4 receptor . The compound is chemically identified as (1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RY764 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
- Formation of the piperidine ring structure.
- Introduction of the tert-butylcarbamoyl group.
- Coupling with the fluorophenyl moiety.
- Final cyclization to form the azabicyclo[2.2.2]octane structure .
Industrial Production Methods: Industrial production of RY764 follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reagents and catalysts.
- Optimization of reaction conditions to ensure maximum yield and purity.
- Implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: RY764 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
RY764 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.
Medicine: Explored for potential therapeutic applications in treating conditions like obesity and metabolic disorders.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
RY764 exerts its effects by selectively binding to melanocortin subtype-4 receptors. This binding activates the receptor, leading to downstream signaling pathways that regulate various physiological functions. The molecular targets include the melanocortin receptors, and the pathways involved are primarily related to energy homeostasis and appetite regulation .
Comparison with Similar Compounds
RY765: Another melanocortin receptor agonist with slight structural variations.
RY766: Known for its higher selectivity towards melanocortin subtype-3 receptors.
RY767: Exhibits similar agonistic activity but with different pharmacokinetic properties
Uniqueness of RY764: RY764 stands out due to its high potency and selectivity for melanocortin subtype-4 receptors. This makes it a valuable compound for research and potential therapeutic applications, particularly in the context of metabolic disorders .
Properties
Molecular Formula |
C34H51FN4O3 |
---|---|
Molecular Weight |
582.8 g/mol |
IUPAC Name |
(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide |
InChI |
InChI=1S/C34H51FN4O3/c1-33(2,3)37-32(42)34(25-8-6-5-7-9-25)16-18-39(19-17-34)31(41)28(21-23-10-13-26(35)14-11-23)36-30(40)27-20-24-12-15-29(27)38(4)22-24/h10-11,13-14,24-25,27-29H,5-9,12,15-22H2,1-4H3,(H,36,40)(H,37,42)/t24-,27+,28+,29+/m0/s1 |
InChI Key |
ARFBDECCXOFCBN-HOLBEBDISA-N |
SMILES |
CC(C)(C)NC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3CC4CCC3N(C4)C)C5CCCCC5 |
Isomeric SMILES |
CC(C)(C)NC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H]3C[C@@H]4CC[C@H]3N(C4)C)C5CCCCC5 |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3CC4CCC3N(C4)C)C5CCCCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RY764; RY 764; RY-764. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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